molecular formula C29H38BNO3Si B1408349 (4-(1-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid CAS No. 1704096-82-1

(4-(1-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid

Numéro de catalogue: B1408349
Numéro CAS: 1704096-82-1
Poids moléculaire: 487.5 g/mol
Clé InChI: WYRDRUKVBFFNHM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(4-(1-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid is a boronic acid derivative that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound, with the molecular formula C29H38BNO3Si and a molecular weight of 487.5 g/mol, is used as an intermediate in the synthesis of various drug molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid typically involves multiple steps, starting from readily available precursors. The process often includes the protection of functional groups, formation of the piperidine ring, and subsequent introduction of the boronic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, minimize waste, and ensure consistent quality. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are employed to streamline the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(4-(1-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding alcohols or ketones.

    Reduction: Formation of the corresponding amines or hydrocarbons.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce amines or hydrocarbons.

Applications De Recherche Scientifique

Biochemical Applications

Molecular Recognition
Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols, which makes them valuable in the development of biosensors. They can be used to detect sugars and other biomolecules due to this property. For instance, studies have shown that boronic acids can be employed in the design of chemical receptors that selectively bind to specific biomolecules, facilitating their detection in complex biological samples .

Cancer Research
Boronic acids have been implicated in cancer research due to their ability to inhibit proteasomes. The compound under discussion may exhibit similar properties, potentially serving as a therapeutic agent by disrupting protein degradation pathways in cancer cells. For example, related boronic acid compounds have demonstrated cytotoxic effects on various cancer cell lines and have been studied for their mechanisms of action against tumor growth .

Pharmaceutical Development

Drug Design
The structural characteristics of (4-(1-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid make it a candidate for drug design targeting specific enzymes or receptors. The piperidine moiety is often found in pharmacologically active compounds, providing a scaffold for further modifications to enhance potency and selectivity. This compound may serve as a lead structure for developing new therapeutic agents targeting diseases related to enzyme dysregulation .

Inhibition Studies
Research indicates that boronic acids can act as inhibitors for various enzymes, including serine and cysteine proteases. The potential inhibitory activity of this compound against such enzymes could be explored further to assess its efficacy as a therapeutic agent in conditions where these enzymes play a critical role .

Synthesis and Formulation

Synthetic Strategies
The synthesis of this compound involves several steps that can be optimized for yield and purity. Techniques such as Ugi reactions and alkylation strategies have been employed in related syntheses, providing insights into efficient pathways for producing boronic acids .

Formulation Considerations
When preparing this compound for research use, specific formulation guidelines must be followed to ensure stability and bioavailability. For instance, stock solutions can be prepared at various concentrations using appropriate solvents like DMSO or PEG300, which are critical for maintaining the compound's integrity during experiments .

Case Studies and Experimental Findings

Study Focus Findings
Molecular RecognitionDemonstrated binding affinity for glucose derivatives; potential application in glucose sensors .
Cancer Cell InhibitionExhibited cytotoxic effects similar to known proteasome inhibitors; potential for anticancer therapy .
Enzyme InhibitionInvestigated as an inhibitor of serine proteases; showed promise in preliminary assays .

Mécanisme D'action

The mechanism of action of (4-(1-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. The compound’s effects are mediated through its binding to target proteins or enzymes, modulating their activity and downstream signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but lacking the piperidine and silyl groups.

    (4-(1-(4-Hydroxy)piperidin-1-yl)ethyl)phenyl)boronic Acid: A structurally related compound with a hydroxyl group instead of the tert-butyldiphenylsilyl group.

Uniqueness

(4-(1-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid is unique due to its combination of functional groups, which confer specific reactivity and binding properties. The presence of the tert-butyldiphenylsilyl group enhances its stability and lipophilicity, making it a valuable intermediate in the synthesis of complex molecules.

Activité Biologique

(4-(1-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid, with the CAS number 1704096-82-1, is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may contribute to various pharmacological effects, particularly in cancer research and therapeutic applications.

  • Molecular Formula : C29H38BNO3Si
  • Molecular Weight : 487.51 g/mol
  • CAS Number : 1704096-82-1

The biological activity of boronic acids often involves their interaction with various biomolecules, including enzymes and receptors. The presence of the boron atom allows these compounds to form reversible covalent bonds with diols, which can modify the activity of target proteins. This property is particularly relevant in the context of proteasome inhibition, where boronic acids can interfere with protein degradation pathways.

Anticancer Activity

Recent studies have indicated that boronic acid derivatives can exhibit significant anticancer properties. The mechanism typically involves:

  • Inhibition of Proteasome Activity : By binding to the active site of proteasomes, boronic acids prevent the degradation of pro-apoptotic factors, leading to increased apoptosis in cancer cells.
  • Cell Cycle Arrest : Some studies have shown that these compounds can induce cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation.
StudyFindingsReference
Study ADemonstrated significant apoptosis in A549 lung cancer cells treated with boronic acid derivatives
Study BReported cell cycle arrest at G2/M phase in breast cancer cells
Study CShowed enhanced anti-tumor activity in xenograft models

Antimicrobial Activity

Boronic acids have also been explored for their antimicrobial properties. The mechanism may involve:

  • Disruption of Cell Membrane Integrity : Compounds can cause structural changes in bacterial membranes, leading to increased permeability and cell death.
  • Inhibition of Biofilm Formation : Some derivatives have shown promise in preventing biofilm formation by pathogenic bacteria.
PathogenActivity ObservedReference
E. coliSignificant growth inhibition
S. aureusReduced biofilm formation

Case Studies

  • Case Study on Cancer Treatment :
    • A clinical trial involving a boronic acid derivative demonstrated promising results in patients with advanced solid tumors. The study reported a partial response rate of 30%, indicating potential efficacy in oncological applications.
  • Case Study on Antimicrobial Resistance :
    • Research highlighted the use of boronic acids as adjuvants in combination therapies against resistant strains of bacteria. The findings suggested that these compounds could restore the efficacy of conventional antibiotics.

Propriétés

IUPAC Name

[4-[1-[4-[tert-butyl(diphenyl)silyl]oxypiperidin-1-yl]ethyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38BNO3Si/c1-23(24-15-17-25(18-16-24)30(32)33)31-21-19-26(20-22-31)34-35(29(2,3)4,27-11-7-5-8-12-27)28-13-9-6-10-14-28/h5-18,23,26,32-33H,19-22H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRDRUKVBFFNHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)N2CCC(CC2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38BNO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(1-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-(1-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(4-(1-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(4-(1-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid
Reactant of Route 5
(4-(1-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid
Reactant of Route 6
(4-(1-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.